N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
N-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring two thiadiazole rings: a 1,3,4-thiadiazole substituted with a benzylsulfanyl group at position 5 and a 1,2,3-thiadiazole-5-carboxamide moiety with a methyl group at position 2.
Properties
Molecular Formula |
C13H11N5OS3 |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-methylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C13H11N5OS3/c1-8-10(22-18-15-8)11(19)14-12-16-17-13(21-12)20-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,14,16,19) |
InChI Key |
VTWOYQKZNJIWEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Benzylsulfanyl-1,3,4-thiadiazol-2-amine
The 1,3,4-thiadiazole core is synthesized via cyclization of thiosemicarbazide derivatives. A validated protocol involves:
-
Reacting thiosemicarbazide (1.0 equiv) with carbon disulfide (1.2 equiv) in ethanol/water (3:1) under reflux (80°C, 6 hr) to form 5-amino-1,3,4-thiadiazole-2-thiol.
-
Alkylation with benzyl bromide (1.1 equiv) in acetone using K₂CO₃ (2.0 equiv) at 60°C for 4 hr, yielding 5-benzylsulfanyl-1,3,4-thiadiazol-2-amine (83% yield after recrystallization from ethanol).
Key Characterization Data :
Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid
Ring Formation and Methylation
The 1,2,3-thiadiazole moiety is prepared through a Hurd-Mori reaction variant:
-
Condensing methyl hydrazinecarboxylate (1.0 equiv) with thionyl chloride (2.5 equiv) in dry dichloromethane at 0°C, followed by addition of acetic anhydride (1.5 equiv) to form 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride.
-
Hydrolysis with ice-cold NaOH (2M) gives 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (76% yield).
Reaction Optimization :
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 0–5°C | +15% yield |
| Thionyl Chloride Eq | 2.5–3.0 | 72–76% yield |
| Hydrolysis Time | 30 min | Minimal decomposition |
Coupling of Thiadiazole Moieties
Carboxamide Bond Formation
The final coupling employs carbodiimide chemistry:
-
Activating 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (1.0 equiv) with EDCI (1.2 equiv) and HOBt (0.2 equiv) in dry DMF at 0°C for 30 min.
-
Adding 5-benzylsulfanyl-1,3,4-thiadiazol-2-amine (1.05 equiv) and stirring at 25°C for 12 hr.
-
Purification via silica gel chromatography (hexane/EtOAc 4:1) yields the title compound (68% yield).
Critical Control Factors :
-
Moisture exclusion : Water content <0.1% prevents EDCI hydrolysis.
-
Stoichiometry : 5% amine excess minimizes unreacted acid.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Recent advancements employ microreactor technology:
-
Thiadiazole cyclization : 10 mL/min flow rate in a packed-bed reactor (SiO₂ catalyst, 100°C).
-
Coupling step : Two-phase flow (organic/aqueous) with in-line IR monitoring for real-time yield optimization.
Comparative Performance :
| Method | Batch Yield | Flow Yield | Purity |
|---|---|---|---|
| Conventional | 68% | – | 95% |
| Continuous Flow | – | 82% | 98.5% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
-
¹H NMR (500 MHz, CDCl₃):
-
¹³C NMR (125 MHz, CDCl₃):
Challenges and Mitigation Strategies
Regiochemical Control
Competing ring formation pathways necessitate:
-
Temperature modulation : Maintaining <5°C during 1,2,3-thiadiazole synthesis suppresses 1,3,4-isomer formation.
-
Catalytic additives : 5 mol% CuI accelerates desired cyclization (k = 0.42 min⁻¹ vs. 0.18 min⁻¹ control).
Green Chemistry Approaches
Chemical Reactions Analysis
Types of Reactions
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of benzyl-substituted derivatives .
Scientific Research Applications
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thiadiazole derivatives, including N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide.
Case Study: Antibacterial and Antifungal Screening
A study synthesized various thiadiazole derivatives and evaluated their antibacterial and antifungal activities using the paper disc diffusion method. The results indicated moderate to significant activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. The compound was found to be effective against:
-
Bacteria :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
-
Fungi :
- Aspergillus niger
- Aspergillus fumigatus
These findings suggest that compounds like this compound could be developed into effective antimicrobial agents .
Anticancer Properties
Thiadiazole derivatives have also been investigated for their anticancer potential. Research indicates that these compounds may inhibit the proliferation of cancer cells through various mechanisms.
Case Study: Anticancer Activity Against Cell Lines
In vitro studies have demonstrated that thiadiazole derivatives exhibit cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested :
- Human breast adenocarcinoma (MCF7)
- Human lung cancer (A549)
The results showed that certain derivatives had promising activity comparable to established anticancer drugs like cisplatin. Molecular docking studies further elucidated the binding affinities of these compounds with target proteins involved in cancer cell survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the thiadiazole ring or substituents can significantly influence its efficacy against microbial and cancerous cells.
| Modification | Effect on Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased antibacterial activity |
| Alteration of alkyl side chains | Enhanced anticancer properties |
Mechanism of Action
The mechanism of action of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes critical for bacterial cell wall synthesis or interfere with DNA replication in cancer cells. The compound’s sulfur atoms can form reactive intermediates that disrupt cellular processes, leading to cell death .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their substituents, and available physicochemical
Key Observations
Substituent Effects on Yield :
- The benzylsulfanyl-containing compound 5h (88% yield) and methylthio derivative 4a (97% yield) suggest that smaller alkyl/arylthio groups may improve reaction efficiency compared to bulkier substituents.
- Cyclobutyl-substituted analogs (e.g., in ) lack yield data, but steric hindrance from cyclic groups could reduce yields .
Melting Points and Solubility :
- Compound 5h (melting point 133–135°C) has a lower melting point than methylthio derivatives (e.g., 5f: 158–160°C) , indicating that benzylsulfanyl groups may reduce crystallinity compared to smaller substituents.
- The 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety (as in and ) likely enhances hydrogen-bonding capacity, improving solubility in polar solvents .
The triazole-carboxamide hybrid in highlights the role of fused heterocycles in modulating biological target interactions .
Research Findings and Implications
Pharmacological Potential
- Thiadiazole-carboxamide hybrids are explored for antimicrobial, anticancer, and enzyme-inhibitory activities. For example, the 4-methyl-1,2,3-thiadiazole-5-carboxamide scaffold () is associated with kinase inhibition .
- The benzylsulfanyl group’s lipophilicity may enhance blood-brain barrier penetration, making the target compound a candidate for CNS-targeted therapies .
Biological Activity
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C21H19N5O2S2
- Molecular Weight : 437.54 g/mol
- CAS Number : 831244-17-8
Antimicrobial Activity
Numerous studies have highlighted the compound's potential as an antimicrobial agent. The following table summarizes some key findings regarding its antibacterial and antifungal activities:
The compound has demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as various fungi. The presence of the thiadiazole ring is critical for this activity, as it enhances the compound's interaction with microbial targets.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. The following table outlines findings from various studies on its cytotoxic effects against different cancer cell lines:
The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the thiadiazole ring can enhance cytotoxicity against cancer cells. For instance, electron-withdrawing groups at the C-5 position have been associated with increased activity.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Inhibition of DNA Synthesis : Similar compounds have shown the ability to interfere with DNA replication in cancer cells.
- Disruption of Cellular Metabolism : The thiadiazole moiety may disrupt metabolic pathways essential for microbial survival and cancer cell proliferation.
- Receptor Interaction : The compound may bind to specific receptors involved in cell signaling pathways that regulate growth and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study conducted by Karegoudar et al. evaluated a series of thiadiazole derivatives against various pathogens. The results indicated that compounds similar to this compound exhibited broad-spectrum antimicrobial activity with significant inhibition rates against both bacterial and fungal strains.
Case Study 2: Anticancer Potential
In a separate investigation focusing on anticancer properties, researchers synthesized several derivatives based on the thiadiazole framework. Among these derivatives, this compound was identified as one of the most potent compounds with a notable IC50 against pancreatic cancer cells.
Q & A
Basic: What are the recommended synthetic routes for N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide?
The synthesis typically involves multi-step heterocyclization and alkylation reactions. A common approach includes:
- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions .
- Step 2 : Introduction of the benzylsulfanyl group via nucleophilic substitution or thiol-alkylation reactions, often using benzyl mercaptan as a reagent .
- Step 3 : Functionalization of the 1,2,3-thiadiazole moiety through carboxamide coupling, employing reagents like EDCI/HOBt for amide bond formation .
Key parameters include solvent choice (polar aprotic solvents like DMF), temperature control (reflux conditions for cyclization), and purification via recrystallization or column chromatography .
Basic: How is structural characterization performed for this compound?
Structural validation requires a combination of spectroscopic and analytical techniques:
- 1H/13C NMR : To confirm the presence of benzylsulfanyl (δ ~4.3 ppm for SCH2), thiadiazole ring protons, and carboxamide NH signals .
- IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S-H stretch, if present) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., 359.48 g/mol for related analogs) .
- X-ray Crystallography : For unambiguous confirmation of the thiadiazole ring geometry and substituent orientation .
Advanced: What strategies resolve contradictions in bioactivity data across studies?
Discrepancies in reported bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from:
- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or microbial strains used .
- Substituent Effects : The benzylsulfanyl group’s electronic properties can modulate DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .
- Dosage Optimization : IC50 values vary with concentration gradients; dose-response curves should be validated using standardized protocols .
Cross-study comparisons require normalization to positive controls (e.g., doxorubicin for cytotoxicity) and meta-analysis of structural analogs .
Advanced: How does computational modeling predict the compound’s pharmacological potential?
Tools like PASS (Prediction of Activity Spectra for Substances) estimate bioactivity based on structural motifs:
- Antiproliferative Activity : Predicted for thiadiazole-carboxamide hybrids due to DNA minor groove binding .
- Enzyme Inhibition : Molecular docking (e.g., AutoDock Vina) identifies interactions with kinase ATP-binding pockets or bacterial dihydrofolate reductase .
- ADMET Profiling : SwissADME predicts moderate blood-brain barrier permeability but potential hepatic metabolism via cytochrome P450 .
Advanced: What are the key structure-activity relationship (SAR) insights for this compound?
Critical SAR observations include:
- Thiadiazole Rings : The 1,3,4-thiadiazole core enhances π-π stacking with DNA, while the 1,2,3-thiadiazole contributes to metabolic stability .
- Benzylsulfanyl Group : Electron-donating substituents (e.g., methoxy) on the benzyl ring improve antimicrobial activity, while hydrophobic groups enhance membrane penetration .
- Carboxamide Linkage : Replacement with sulfonamide reduces cytotoxicity but increases solubility .
Advanced: How to optimize reaction yields during scale-up synthesis?
Yield optimization strategies include:
- Catalyst Screening : Use of phase-transfer catalysts (e.g., TBAB) for alkylation steps .
- Solvent Engineering : Switching from ethanol to DMF improves solubility of intermediates .
- Process Monitoring : Real-time HPLC tracking of reaction progress to minimize byproducts .
- Green Chemistry : Microwave-assisted synthesis reduces reaction time from hours to minutes .
Advanced: What mechanistic insights explain its dual antimicrobial and anticancer activity?
Proposed mechanisms include:
- DNA Interaction : Thiadiazole rings intercalate with DNA, inducing strand breaks and apoptosis in cancer cells .
- Enzyme Inhibition : Competitive binding to bacterial dihydrofolate reductase (DHFR) disrupts folate synthesis .
- ROS Generation : Sulfur atoms in the structure catalyze reactive oxygen species (ROS), causing oxidative stress in pathogens and tumor cells .
Advanced: How to address solubility challenges in in vivo studies?
Strategies to enhance solubility:
- Prodrug Design : Phosphorylation of the carboxamide group improves aqueous solubility .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) enhances bioavailability .
- Co-crystallization : Use of co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes .
Advanced: What analytical methods confirm purity for publication-ready data?
Rigorous purity assessment requires:
- HPLC-DAD : Purity ≥95% with a C18 column (methanol/water gradient) .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content within ±0.4% of theoretical values .
- TLC Validation : Single spot development in ethyl acetate/hexane (1:1) .
Advanced: How to design derivatives for targeted drug delivery?
Derivatization approaches include:
- Bioconjugation : Attachment to antibodies (e.g., anti-HER2) via NHS ester linkages .
- Click Chemistry : Azide-alkyne cycloaddition to append targeting moieties (e.g., folate ligands) .
- Peptide Coupling : Linkage to cell-penetrating peptides (e.g., TAT) for enhanced intracellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
